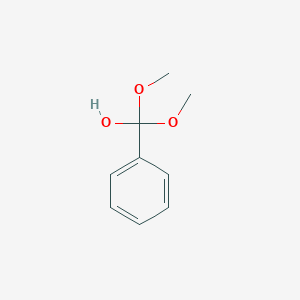
5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole
Vue d'ensemble
Description
5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has been gaining popularity in the research community. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for regulating various physiological functions in the body.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole involves binding to the CB1 and CB2 receptors, which are located throughout the body. This leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the regulation of physiological functions.
Biochemical and Physiological Effects:
Research has shown that 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole can produce a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific physiological functions with a high degree of precision. However, one limitation of using 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole is its potential for toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole, including the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential for addiction and abuse. Finally, further investigation is needed to explore the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological functions.
Propriétés
IUPAC Name |
5-fluoro-2-methyl-3-[2-(4-phenylpiperidin-1-yl)ethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2/c1-16-20(21-15-19(23)7-8-22(21)24-16)11-14-25-12-9-18(10-13-25)17-5-3-2-4-6-17/h2-8,15,18,24H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWZLDKCKZGEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)







![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)


![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)

